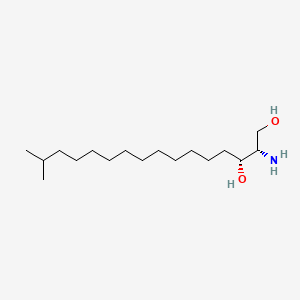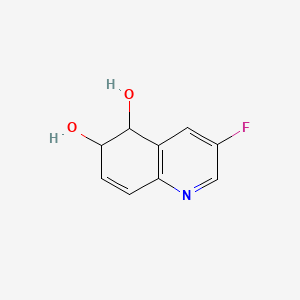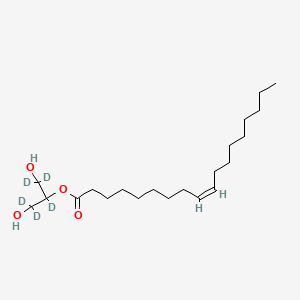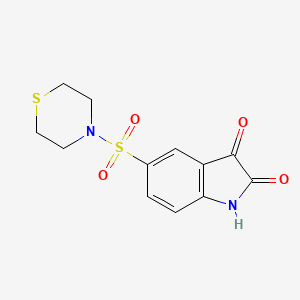
ent-Florfenicol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Florfenicol-d3: is a deuterium-labeled derivative of Florfenicol, a synthetic fluorinated analog of thiamphenicol. Florfenicol is a broad-spectrum antibiotic commonly used in veterinary medicine to treat bacterial infections in livestock and aquaculture. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies due to its stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol-d3 involves the incorporation of deuterium atoms into the Florfenicol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where Florfenicol is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions. The process requires specialized equipment to handle deuterium gas and ensure the safety and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: ent-Florfenicol-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated Florfenicol oxides, while reduction may produce deuterated Florfenicol alcohols .
Applications De Recherche Scientifique
ent-Florfenicol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Florfenicol.
Biology: Employed in studies to investigate the effects of Florfenicol on bacterial protein synthesis and resistance mechanisms.
Medicine: Utilized in the development of new antibiotics and the study of drug interactions.
Industry: Applied in the aquaculture industry to control bacterial infections in fish and other aquatic animals .
Mécanisme D'action
The mechanism of action of ent-Florfenicol-d3 is similar to that of Florfenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds. This action effectively halts bacterial growth and replication. The deuterium labeling does not alter the mechanism of action but enhances the compound’s stability and traceability in pharmacokinetic studies .
Comparaison Avec Des Composés Similaires
Florfenicol: The non-deuterated parent compound with similar antibacterial properties.
Thiamphenicol: A related antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Chloramphenicol: Another related antibiotic with a broader spectrum of activity but higher toxicity
Uniqueness: ent-Florfenicol-d3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it a valuable tool for pharmacokinetic and metabolic research, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
1217619-10-7 |
|---|---|
Formule moléculaire |
C12H14Cl2FNO4S |
Poids moléculaire |
361.224 |
Nom IUPAC |
2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i6D2,9D |
Clé InChI |
AYIRNRDRBQJXIF-QVCCWKKGSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Synonymes |
2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)

![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)





